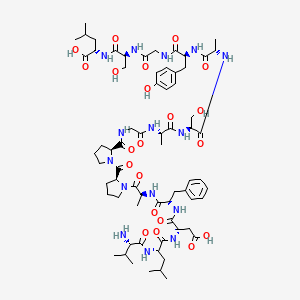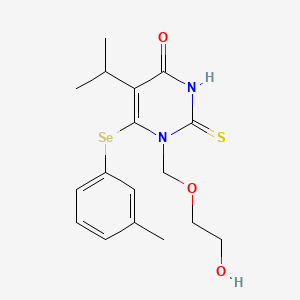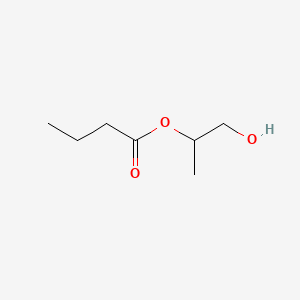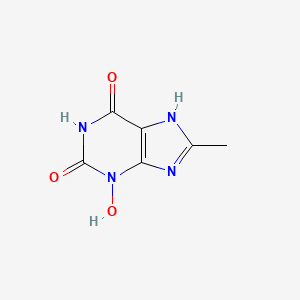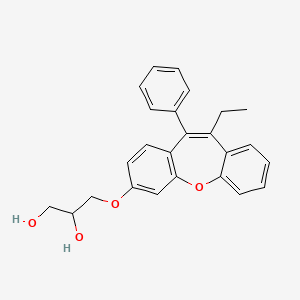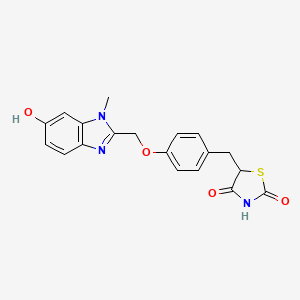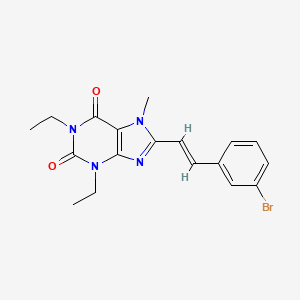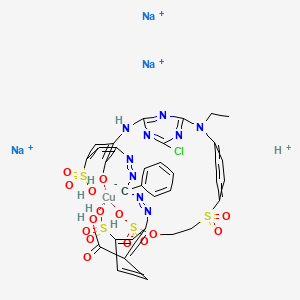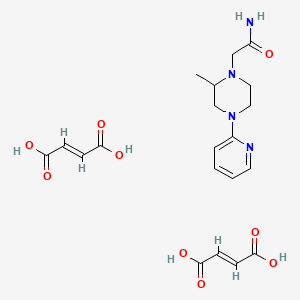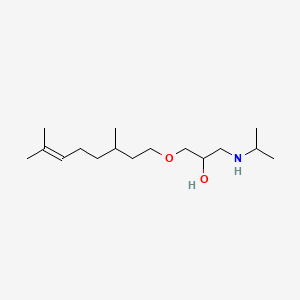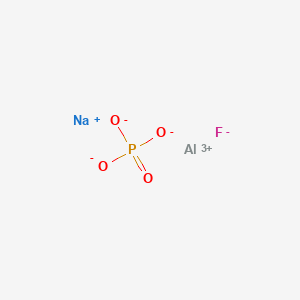
Aluminum sodium fluoride phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum sodium fluoride phosphate is a complex inorganic compound that combines aluminum, sodium, fluoride, and phosphate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum sodium fluoride phosphate typically involves the reaction of sodium aluminate with phosphoric acid. The process begins by dissolving sodium aluminate in hot water and heating it to 80°C. Phosphoric acid (83%) is then added to the solution, resulting in the formation of a white precipitate. The pH of the reaction mixture is controlled at around 4.3. The reaction slurry is then transferred to an autoclave and heated at 230°C for 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the consistent quality and purity of the final product. The use of autoclaves and controlled heating is essential for achieving the desired chemical composition and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum sodium fluoride phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, ammonia, and phenolphthalein. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid can result in the formation of aluminum chloride, sodium chloride, and phosphoric acid.
Applications De Recherche Scientifique
Aluminum sodium fluoride phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of aluminum sodium fluoride phosphate involves its ability to mimic the chemical structure of phosphate. This property allows it to interact with various enzymes and proteins involved in phosphoryl transfer reactions. The compound forms stable complexes with these enzymes, inhibiting their activity and affecting cellular processes such as signal transduction and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Fluoride: Similar to aluminum sodium fluoride phosphate, aluminum fluoride is used in various industrial applications, including as a catalyst and in the production of aluminum metal.
Sodium Aluminum Phosphate: This compound is used as an emulsifier in the food industry and has similar chemical properties to this compound.
Aluminum Phosphate: Used in dental and medical applications, aluminum phosphate shares some properties with this compound but lacks the fluoride component.
Uniqueness
This compound is unique due to its combination of aluminum, sodium, fluoride, and phosphate ions, which gives it distinct chemical properties and a wide range of applications. Its ability to mimic phosphate and interact with enzymes makes it particularly valuable in biochemical and medical research.
Propriétés
Numéro CAS |
64147-47-3 |
|---|---|
Formule moléculaire |
AlFNaO4P |
Poids moléculaire |
163.941 g/mol |
Nom IUPAC |
aluminum;sodium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.Na.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+3;;+1;/p-4 |
Clé InChI |
ODGOHUIMFOTQID-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])[O-].[F-].[Na+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)


